![molecular formula C15H17N3O3S2 B2826106 2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 329700-28-9](/img/structure/B2826106.png)

2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

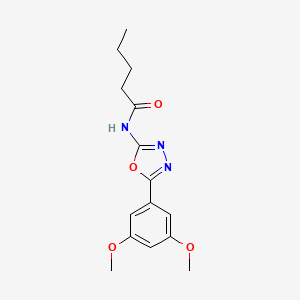

“2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid” is a complex organic compound . It’s a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), which is known to inhibit the corrosion of brass in sea water samples .

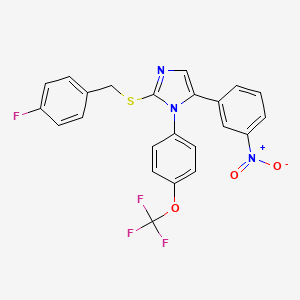

Molecular Structure Analysis

The molecular structure of “2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid” is complex. The compound contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .Scientific Research Applications

- ABTD inhibits the corrosion of brass in seawater samples . Its ability to protect metal surfaces from degradation makes it valuable for applications in marine environments and industrial settings.

- ABTD serves as a water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, commonly known as “click chemistry,” is essential for bioconjugation, drug discovery, and materials science . ABTD accelerates reaction rates and minimizes cytotoxicity, making it an excellent choice for bioorthogonal labeling.

- While ABTD itself does not exhibit antifungal activity, derivatives of the 2,4-dihydroxythiobenzoyl scaffold have shown promising antibacterial properties . Researchers have synthesized compounds based on ABTD for potential use against bacterial pathogens.

- ABTD is a versatile building block for the preparation of other compounds. For instance:

- It participates in the synthesis of 9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thia-diazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride .

- It contributes to the formation of 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea .

- It plays a role in creating N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide .

Corrosion Inhibition

Copper-Catalyzed Click Chemistry

Antibacterial Agents

Synthetic Chemistry

Mechanism of Action

Target of Action

Thiadiazole derivatives, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole (abtd), have been found to exhibit various biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

It’s known that thiadiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiadiazole derivatives have been found to inhibit the growth of certain cell lines .

Biochemical Pathways

Thiadiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The physicochemical properties such as melting point (183-187 °c) are available .

Result of Action

Some thiadiazole derivatives have been found to exhibit cytotoxic properties, inhibiting the growth of certain cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) has been found to inhibit the corrosion of brass in sea water samples , suggesting that its activity can be influenced by environmental conditions.

properties

IUPAC Name |

2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-15(2,3)10-6-4-9(5-7-10)12(21)16-13-17-18-14(23-13)22-8-11(19)20/h4-7H,8H2,1-3H3,(H,19,20)(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWLHAJFUKXAEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2826032.png)

![5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2826035.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)

![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2826043.png)

![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/no-structure.png)